tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate is a chemical compound with the molecular formula CHNO and a CAS number of 335276-55-6. This compound is categorized as a carbamate derivative of tetrahydrofuran, a five-membered heterocyclic compound. It features a tetrahydrofuran ring substituted with an amino group, making it significant in various chemical and biological applications.
The synthesis of tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate generally involves the protection of the amine group and the formation of the tetrahydrofuran ring. One common synthetic route includes:
The molecular structure of tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate is characterized by:
tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate can undergo various chemical reactions:
The mechanism of action for tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate largely depends on its biological applications. Generally, it may interact with various molecular targets such as enzymes or receptors:
tert-Butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate has several scientific applications:
Chiral tetrahydrofuran diamines represent a privileged scaffold in medicinal chemistry due to their structural mimicry of biologically active motifs and ability to confer precise spatial orientation to pharmacophores. The fused oxygen atom within the tetrahydrofuran ring introduces conformational constraints that reduce rotational freedom, enhancing target binding specificity. Diamine functionalities provide versatile handles for structural elaboration, enabling covalent linkage to diverse molecular entities while maintaining favorable physiochemical properties. These compounds serve as critical intermediates in synthesizing complex molecules with defined stereochemistry, particularly for protease inhibitors, kinase-targeted therapeutics, and antimicrobial agents where stereoselective interactions with biological targets determine efficacy [5].
The emergence of precision medicine necessitates absolute stereochemical control in drug development. Stereoisomers exhibit dramatically different pharmacological profiles—ranging from therapeutic efficacy to toxicological outcomes. The cis-(3S,4S) configuration of tert-butyl ((3S,4S)-4-aminotetrahydrofuran-3-yl)carbamate (CAS: 335276-55-6) provides a geometrically defined template that ensures predictable orientation of functional groups during target engagement. This stereoselectivity translates to enhanced binding affinity and reduced off-target effects in drug candidates. Computational analyses reveal that chiral building blocks with defined configurations can improve binding energy by 2-3 kcal/mol compared to racemic mixtures, substantially impacting drug potency at therapeutic doses [5].
Focused research on cis-3,4-diaminotetrahydrofuran derivatives aims to exploit their dual hydrogen-bonding capability and ring puckering effects for drug discovery. The specific stereochemistry of the (3S,4S) isomer enables unique vector alignment in molecular interactions, distinguishing it from its (3S,4R) and (3R,4S) counterparts. Current investigations explore its application in synthesizing:
CAS No.: 152658-17-8
CAS No.: 68973-58-0
CAS No.: 53358-21-7
CAS No.:
CAS No.: 1152-76-7
CAS No.: 3102-32-7